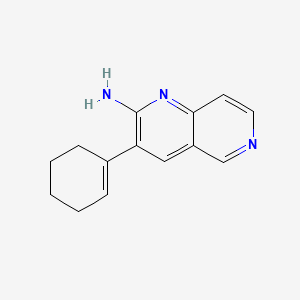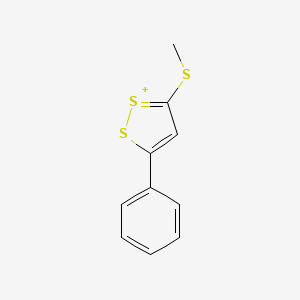![molecular formula C4H11BrHgSi B14667606 Bromo[(trimethylsilyl)methyl]mercury CAS No. 50836-98-1](/img/structure/B14667606.png)
Bromo[(trimethylsilyl)methyl]mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo[(trimethylsilyl)methyl]mercury is a chemical compound with the molecular formula C₄H₁₁BrHgSi It is characterized by the presence of a bromine atom, a trimethylsilyl group, and a mercury atom bonded to a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromo[(trimethylsilyl)methyl]mercury can be synthesized through the reaction of trimethylsilylmethyl lithium with mercuric bromide. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
(CH3)3SiCH2Li+HgBr2→(CH3)3SiCH2HgBr+LiBr
The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yields and purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to handle the reagents and products safely.
Analyse Des Réactions Chimiques
Types of Reactions: Bromo[(trimethylsilyl)methyl]mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state and forming new compounds.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, thiols, and amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired redox transformations.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in cross-coupling reactions, with solvents like THF or toluene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organomercury derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Applications De Recherche Scientifique
Bromo[(trimethylsilyl)methyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds and in cross-coupling reactions.
Biology: The compound can be used to study the effects of organomercury compounds on biological systems, including their interactions with proteins and enzymes.
Medicine: Research into the potential therapeutic applications of organomercury compounds includes their use as antimicrobial agents and in the development of diagnostic tools.
Industry: It is used in the synthesis of specialty chemicals and materials, where its unique reactivity can be leveraged to create novel compounds.
Mécanisme D'action
The mechanism by which Bromo[(trimethylsilyl)methyl]mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trimethylsilyl group can also influence the compound’s reactivity and stability, making it a versatile reagent in chemical synthesis.
Comparaison Avec Des Composés Similaires
Methylmercury: Similar in that it contains a mercury atom bonded to a methyl group, but lacks the trimethylsilyl group.
Phenylmercury: Contains a mercury atom bonded to a phenyl group, differing in its aromatic structure.
Ethylmercury: Similar to methylmercury but with an ethyl group instead of a methyl group.
Uniqueness: Bromo[(trimethylsilyl)methyl]mercury is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other organomercury compounds may not be as effective.
Propriétés
Numéro CAS |
50836-98-1 |
|---|---|
Formule moléculaire |
C4H11BrHgSi |
Poids moléculaire |
367.71 g/mol |
Nom IUPAC |
bromo(trimethylsilylmethyl)mercury |
InChI |
InChI=1S/C4H11Si.BrH.Hg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q;;+1/p-1 |
Clé InChI |
SFFVVFMTIOONNU-UHFFFAOYSA-M |
SMILES canonique |
C[Si](C)(C)C[Hg]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)

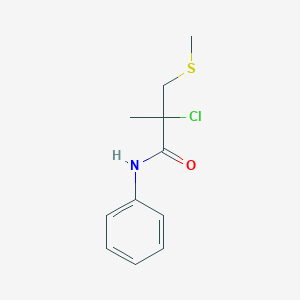
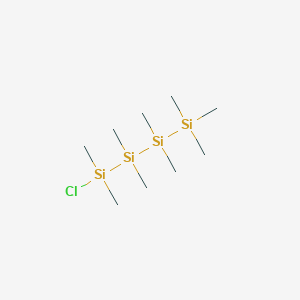
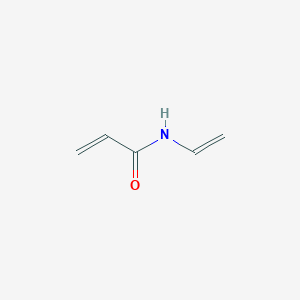



![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)
![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)
